molecular formula C5H5ClN2O B13928889 6-Amino-5-chloropyridin-2-OL

6-Amino-5-chloropyridin-2-OL

Katalognummer: B13928889
Molekulargewicht: 144.56 g/mol
InChI-Schlüssel: NJEHGQVFCOPCKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-chloropyridin-2-OL is a chemical compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a hydroxyl group at the 2nd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical synthesis methods. These methods often include the use of specific reagents and catalysts to achieve the desired functionalization of the pyridine ring. The process may involve multiple steps, including chlorination, amination, and hydroxylation, to introduce the necessary functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-chloropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, aminated, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

6-Amino-5-chloropyridin-2-OL has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-5-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structural modifications. It may also interact with nucleic acids and proteins, affecting their function and stability. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-chloropyridine: Similar structure but lacks the hydroxyl group at the 2nd position.

    6-Chloropyridin-2-ol: Similar structure but lacks the amino group at the 6th position.

    2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring .

Uniqueness

6-Amino-5-chloropyridin-2-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H5ClN2O

Molekulargewicht

144.56 g/mol

IUPAC-Name

6-amino-5-chloro-1H-pyridin-2-one

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H3,7,8,9)

InChI-Schlüssel

NJEHGQVFCOPCKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC(=C1Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.